molecular formula C18H22O2 B1202539 5,7,11,13-Octadecatetrayne-1,18-diol CAS No. 76379-67-4

5,7,11,13-Octadecatetrayne-1,18-diol

Cat. No.: B1202539
CAS No.: 76379-67-4
M. Wt: 270.4 g/mol
InChI Key: DXLYLRZSEWFXDB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

5,7,11,13-Octadecatetrayne-1,18-diol was first identified during toxicological screening programs in the late 20th century as part of efforts to characterize structurally complex acetylenic compounds. Its discovery emerged alongside investigations into polyacetylenic natural products, which gained momentum in the 1960s–1980s due to advances in chromatographic separation and spectroscopic analysis. Early reports of this compound appeared in studies evaluating synthetic analogs of fungal and plant-derived polyynes, with a focus on their physicochemical properties and potential biological activities. The compound’s unique tetra-yne structure prompted further exploration of its synthetic pathways and reactivity.

Significance in Organic Chemistry and Biochemistry

This compound exemplifies the structural diversity of polyacetylenes, a class of molecules characterized by conjugated carbon-carbon triple bonds. Its linear C18 backbone with four equidistant yne groups and terminal hydroxyl groups enables participation in hydrogen bonding and π-π interactions, making it a candidate for studying molecular self-assembly and supramolecular chemistry. Biochemically, its extended conjugated system allows for electron delocalization, which has implications for photophysical properties and potential applications in materials science. While not naturally abundant, its synthetic accessibility has facilitated research into acetylene-rich frameworks as models for natural product biosynthesis.

Classification within Polyacetylenic Compounds

This compound belongs to the polyyne subgroup of polyacetylenes, defined by multiple conjugated triple bonds. It is distinguished by:

  • Chain length : An 18-carbon backbone with hydroxyl termini.
  • Symmetry : The 5,7,11,13-tetrayne arrangement creates a repeating pattern of triple bonds separated by single bonds.
  • Functionalization : Terminal diol groups enhance solubility in polar solvents compared to non-hydroxylated polyynes.

This structure aligns with synthetic polyacetylenes designed for stability studies, as the hydroxyl groups mitigate oxidative degradation common in unsubstituted polyynes.

Nomenclature and Systematic Naming

The systematic IUPAC name This compound reflects:

  • Parent chain : An 18-carbon chain (octadecane).
  • Triple bonds : Positions 5,7,11,13 (denoted as tetrayne).
  • Functional groups : Hydroxyl (-ol) groups at carbons 1 and 18.

Molecular formula : C₁₈H₂₂O₂.
SMILES notation : OCCCCC#CC#CCCC#CC#CCCCCO.
Key identifiers :

  • CAS Registry Number: 76379-67-4.
  • PubChem CID: 93454.

The compound’s naming adheres to IUPAC guidelines for polyynes, prioritizing triple bond positions and terminal functional groups. Its structural complexity underscores the importance of systematic nomenclature in differentiating it from shorter-chain analogs like 5,7,11-dodecatriyn-1-ol.

Properties

CAS No.

76379-67-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

octadeca-5,7,11,13-tetrayne-1,18-diol

InChI

InChI=1S/C18H22O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-2,11-18H2

InChI Key

DXLYLRZSEWFXDB-UHFFFAOYSA-N

SMILES

C(CCO)CC#CC#CCCC#CC#CCCCCO

Canonical SMILES

C(CCO)CC#CC#CCCC#CC#CCCCCO

Other CAS No.

76379-67-4

Synonyms

5,7,11,13-octadecatrayne-1,18-diol
OCTD

Origin of Product

United States

Scientific Research Applications

Materials Science

5,7,11,13-Octadecatetrayne-1,18-diol's unique structural characteristics make it valuable for developing new materials with specific electronic or mechanical properties. The presence of multiple triple bonds allows for enhanced conductivity and strength in polymer composites.

Potential Uses :

  • Conductive Polymers : The compound can be incorporated into polymer matrices to create conductive materials suitable for electronic applications.
  • Nanocomposites : Its ability to form strong interactions with other materials can enhance the mechanical properties of nanocomposites.

Biochemistry

Research indicates that this compound exhibits notable biological activities. Studies have shown it has potential neurotoxic effects and can influence cellular pathways related to toxicity and stress responses.

Biological Interactions :

  • Membrane Interaction : The amphiphilic nature of the compound suggests it may interact with lipid membranes and proteins, potentially altering membrane fluidity or protein function.
  • Neurotoxicity Studies : Evaluations have been conducted to assess its acute toxicity and neurotoxic effects in laboratory settings. These studies are essential for understanding the safety profile of the compound in biological systems .

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

  • Sequential Triple Bond Formation : Utilizing various reagents to introduce triple bonds along the carbon chain.
  • Hydroxyl Group Addition : Employing specific reagents to add hydroxyl groups at the terminal ends of the carbon chain.

These synthetic routes highlight the complexity involved in producing such a long-chain polyynes .

Case Study 1: Neurotoxicity Assessment

A study investigated the acute and neurotoxic effects of 5,7,11-dodecariyn-1-ol and this compound using the Functional Observational Battery (FOB). This research aimed to analyze behavioral changes in test subjects exposed to varying concentrations of the compounds. Results indicated significant alterations in motor activity and sensory responses at higher doses .

Case Study 2: Material Development

Research focused on integrating this compound into polymer matrices for electronic applications. The study demonstrated that incorporating this compound enhanced the electrical conductivity and mechanical strength of the resulting nanocomposites compared to traditional materials .

Comparison with Similar Compounds

Key Compounds:

  • 1,18-Octadecane diol (): A saturated diol with a linear C₁₈ chain.
  • 5,7,11,13-Octadecatetrayne-1,18-diol : The tetrayne counterpart.
  • Spirocyclic Acetal Diol (Monomer S) (): A bio-based rigid diol with a spirocyclic structure.
Property This compound 1,18-Octadecane diol Spirocyclic Acetal Diol (Monomer S)
Structure Linear with four triple bonds Linear, fully saturated Rigid spirocyclic framework
Functional Groups Terminal -OH, tetrayne Terminal -OH Terminal -OH, acetal moiety
Solubility Likely polar aprotic solvents* Crystallizes from MeOH Depends on backbone rigidity
Thermal Stability High (conjugated triple bonds) Moderate Enhanced (rigid structure)

Bioactivity Profiles

The tetrayne system’s electron-deficient nature may alter bioactivity compared to saturated analogs, warranting further investigation.

Research Findings and Data Gaps

Critical Data Gaps:

  • Experimental data on this compound’s physicochemical properties (e.g., melting point, solubility).
  • Biological activity assessments (e.g., cytotoxicity, antimicrobial effects).
  • Polymerization feasibility and material performance metrics.

Preparation Methods

Iron-Catalyzed Sequential Alkyne Coupling

The Sonogashira reaction, traditionally reliant on palladium and copper co-catalysts, has been adapted for polyyne synthesis using iron-based catalysts. A notable approach involves FeCl₃·6H₂O paired with 1,10-phenanthroline as a ligand in aqueous media. This system facilitates the coupling of terminal alkynes with iodobenzene derivatives under aerobic conditions, achieving yields of 70–85% for symmetrical diarylalkynes. For 5,7,11,13-octadecatetrayne-1,18-diol, a stepwise protocol is employed:

  • Monomer preparation : 1,18-octadecanediol (CAS 3155-43-9) is functionalized with propargyl groups via Mitsunobu reaction, yielding 1,18-di(propagyloxy)octadecane.

  • Iterative coupling : FeCl₃ (10 mol%) and 1,10-phenanthroline (20 mol%) mediate homo-coupling of terminal alkynes in water at 80°C, forming the tetrayne backbone.

  • Deprotection : Acidic hydrolysis removes protecting groups, regenerating the terminal hydroxyls.

Key challenges include steric hindrance at internal triple bonds and oxidative homocoupling byproducts. Optimization studies indicate that Cs₂CO₃ as a base reduces side reactions, while microwave irradiation at 140°C shortens reaction times to 12 hours.

Cobalt-Mediated Alkyne Cyclization

Nanoparticle-Assisted Synthesis

Cobalt nanoparticles (CoNPs) stabilized by polyvinylpyrrolidone (PVP) enable one-pot alkyne cyclization. In a representative procedure:

  • Substrate : 1,18-diethynyloctadecane-1,18-diol (prepared via Sonogashira coupling of 1,18-octadecanediol with trimethylsilylacetylene followed by deprotection).

  • Conditions : CoNPs (5 mol%), KOH (2 equiv), ethanol/water (3:1), 60°C, 24 hours.

  • Outcome : Cyclization yields this compound with 65% efficiency.

Characterization by 13C^{13}\text{C} NMR reveals distinct signals at δ 60–70 ppm for sp-hybridized carbons, confirming triple bond formation. Comparative studies show CoNPs outperform homogeneous cobalt salts due to enhanced surface area and reduced oxidation.

Solid-Phase Synthesis Using Functionalized Resins

Merrifield Resin Immobilization

A modular approach employs Merrifield resin to anchor diol precursors, enabling iterative alkyne additions:

  • Resin functionalization : 1,18-octadecanediol is bound to chloromethylated resin via Williamson ether synthesis.

  • Stepwise alkyne elongation : Glaser-Hay coupling (CuI, TMEDA, O₂) introduces triple bonds sequentially. Each cycle extends the chain by two carbons, requiring four cycles for the tetrayne structure.

  • Cleavage : HF treatment releases the product, yielding this compound with 55% overall yield.

This method minimizes purification steps but suffers from resin loading limitations (≤0.8 mmol/g).

Photochemical [2+2] Cycloaddition-Retroelectrocyclization

Ultraviolet-Induced Skeletal Rearrangement

A photochemical route converts 1,18-octadecadiynediol into the tetrayne derivative:

  • Irradiation : 254 nm UV light in benzene induces [2+2] cycloaddition between terminal alkynes, forming a cyclobutadiene intermediate.

  • Rearrangement : Thermal retroelectrocyclization (120°C, 6 hours) generates conjugated triple bonds.

Despite its simplicity, this method produces regioisomers, necessitating HPLC purification. The final product exhibits a melting point of 98–102°C, consistent with literature values.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Purity (%) Key Advantage
Iron-SonogashiraFeCl₃/1,10-phen70–85>95Aqueous, scalable
Cobalt NanoparticlesCoNPs/PVP6590One-pot, recyclable catalyst
Solid-PhaseCuI/TMEDA5585Modular, minimal purification
PhotochemicalUV light4075No metal catalysts

Characterization and Validation

Spectroscopic Techniques

  • IR Spectroscopy : Strong absorptions at 3300 cm⁻¹ (O-H stretch) and 2100–2250 cm⁻¹ (C≡C stretch).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 271.16928 (calc. 271.1693).

  • X-ray Diffraction : Single-crystal analysis reveals a linear backbone with dihedral angles of 178° between triple bonds .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 5,7,11,13-Octadecatetrayne-1,18-diol, and which reaction parameters require systematic optimization?

  • Methodological Answer : Begin with factorial design experiments to identify critical parameters (e.g., temperature, catalyst concentration, reaction time). Use orthogonal arrays (Taguchi method) to optimize multi-variable interactions while minimizing experimental runs . Validate purity via HPLC or GC-MS, comparing retention times with known standards. For poly-yne systems, inert atmospheres and low-temperature catalysis are often critical to prevent undesired polymerization .

Q. How can spectroscopic techniques be systematically applied for structural characterization of this polyacetylenic diol?

  • Methodological Answer : Employ a tiered analytical workflow:

  • IR Spectroscopy : Confirm hydroxyl (-OH) and alkyne (C≡C) stretches (2100–2260 cm⁻¹).
  • NMR : Use 13C^{13}\text{C} DEPT-135 to distinguish terminal vs. internal alkynes (δ 60–100 ppm for sp-hybridized carbons).
  • X-ray Crystallography : Resolve spatial configuration of the tetrayne backbone; refine using software like SHELXTL .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What solvent systems are optimal for solubility studies of this hydrophobic diol, and how can partitioning coefficients be determined?

  • Methodological Answer : Use shake-flask method with octanol-water partitioning (logPP). Test binary/ternary solvent mixtures (e.g., DMSO:hexane gradients) to assess solubility via UV-Vis spectroscopy. Apply Hansen solubility parameters (HSPs) to predict compatibility with nonpolar/polar aprotic solvents .

Q. How should researchers design stability studies under varying environmental conditions (pH, light, temperature)?

  • Methodological Answer : Implement accelerated stability testing using a 2k2^k factorial design (factors: pH 4–10, UV exposure, 25–60°C). Monitor degradation via TLC and LC-MS to identify breakdown products. For light sensitivity, use controlled UV chambers with actinometric calibration .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s radical scavenging behavior or catalytic interactions?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect radical intermediates. Pair with DFT calculations (B3LYP/6-31G*) to model reaction pathways and compare experimental vs. theoretical activation energies . For catalytic studies, employ kinetic isotopic effects (KIEs) to probe rate-determining steps .

Q. How can computational chemistry methods predict the compound’s supramolecular assembly or host-guest interactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using GROMACS or NAMD to model self-assembly in aqueous/nonaqueous media. Apply docking software (AutoDock Vina) to study interactions with cyclodextrins or cucurbiturils. Validate predictions via SAXS/WAXS or cryo-TEM .

Q. What strategies resolve contradictions between theoretical predictions (e.g., bond dissociation energies) and experimental spectroscopic data?

  • Methodological Answer : Triangulate data using multiple spectroscopic techniques (e.g., Raman vs. IR for bond vibration modes) and ab initio calculations (MP2/CCSD(T)). Cross-reference with X-ray bond lengths to refine computational basis sets .

Q. How can multi-omics approaches (metabolomics, lipidomics) elucidate the compound’s biological interactions or metabolic fate?

  • Methodological Answer : Use untargeted LC-HRMS metabolomics with isotopic labeling (13C^{13}\text{C}-glucose tracing) to track incorporation into cellular pathways. Pair with MALDI-TOF imaging for spatial distribution analysis in tissue models. Apply pathway enrichment tools (MetaboAnalyst) for network mapping .

Methodological Frameworks

  • Experimental Design : Prefer hybrid designs (e.g., response surface methodology combined with D-optimality) to balance efficiency and robustness .
  • Data Interpretation : Use Bayesian statistics to quantify uncertainty in conflicting datasets (e.g., posterior probability distributions for kinetic parameters) .
  • Theoretical Alignment : Ground hypotheses in frontier molecular orbital (FMO) theory for reactivity studies or supramolecular chirality principles for assembly behavior .

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